molecular formula C13H11N3O4S B5428106 3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide

3-nitro-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B5428106
M. Wt: 305.31 g/mol
InChI Key: LJKWNYJRAZCTOO-UHFFFAOYSA-N
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Description

3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide is a chemical compound with the molecular formula C13H11N3O4S. This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a benzenecarboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide can be compared with other similar compounds, such as:

The uniqueness of 3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(benzenesulfonyl)-3-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c14-13(10-5-4-6-11(9-10)16(17)18)15-21(19,20)12-7-2-1-3-8-12/h1-9H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKWNYJRAZCTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC(=CC=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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